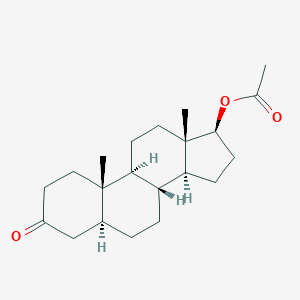

3-Oxoandrostan-17-yl acetate

Beschreibung

Eigenschaften

IUPAC Name |

(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h14,16-19H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCTUFVQFCIIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1164-91-6 | |

| Record name | Androstanolone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

3-Oxoandrostan-17-yl acetate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoandrostan-17-yl acetate, also commonly known as Androstanolone acetate or Dihydrotestosterone acetate, is a synthetic androstane steroid. It is the acetate ester of dihydrotestosterone (DHT), a potent endogenous androgen. The addition of the 17-acetate group modifies the pharmacokinetic properties of the parent hormone, primarily increasing its lipophilicity and prolonging its metabolic stability. This compound is a high-affinity ligand for the androgen receptor (AR) and serves as a valuable tool in research for studying androgen signaling pathways and for the development of novel therapeutics targeting androgen-dependent processes.

This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

This compound possesses the core steroid nucleus, a tetracyclic structure consisting of three cyclohexane rings and one cyclopentane ring. The acetate group is esterified at the C17β position, and a ketone group is present at the C3 position. The stereochemistry of the A/B ring junction is 5α, which is a critical determinant of its biological activity.

Synonyms: Androstanolone acetate, Dihydrotestosterone acetate, 17β-Acetoxy-5α-androstan-3-one CAS Number: 1164-91-6[1] Molecular Formula: C₂₁H₃₂O₃[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 332.48 g/mol | [1] |

| Melting Point | 158-160 °C | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in chloroform and dichloromethane; slightly soluble in ethanol. | |

| IUPAC Name | (1S,3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl acetate |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of the (5α,17β)-stereoisomer is available.[1] The fragmentation pattern is characteristic of the steroid nucleus and the acetate moiety.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the carbonyl groups of the ketone at C3 and the ester at C17, as well as the C-H bonds of the aliphatic steroid backbone.

Biological Activity and Mechanism of Action

This compound functions as a potent agonist of the androgen receptor (AR). Its biological effects are mediated through the classical steroid hormone signaling pathway.

The primary mechanism of action involves the following steps:

-

Binding to the Androgen Receptor: The compound binds with high affinity to the ligand-binding domain (LBD) of the AR located in the cytoplasm of target cells.

-

Conformational Change and Dimerization: Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and dimerizes.

-

Nuclear Translocation: The activated AR-ligand complex translocates into the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Modulation of Gene Expression: This binding modulates the transcription of androgen-responsive genes, leading to the synthesis of proteins that mediate the physiological effects of androgens, such as promoting muscle hypertrophy through increased protein synthesis.

Androgen Receptor Signaling Pathway

Caption: Androgen Receptor Signaling Pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

Synthesis of 17β-Acetoxy-5α-androstan-3-one

While a specific, detailed protocol for the direct synthesis of this compound was not found in the provided search results, a common method involves the acetylation of the corresponding 17β-hydroxyl group of dihydrotestosterone (androstanolone).

Materials:

-

5α-Androstan-17β-ol-3-one (Dihydrotestosterone)

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Ethyl acetate

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolve 5α-Androstan-17β-ol-3-one in anhydrous pyridine.

-

Add acetic anhydride to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 17β-Acetoxy-5α-androstan-3-one.

Androgen Receptor Competitive Binding Assay

The following is a representative protocol for a radioligand competition binding assay to determine the binding affinity of this compound for the androgen receptor.[2][3]

Materials:

-

Purified androgen receptor ligand-binding domain (AR-LBD)

-

[³H]-Dihydrotestosterone ([³H]-DHT) as the radioligand[2]

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2)[2]

-

Scintillation cocktail

-

Scintillation counter

-

96-well filter plates

Procedure:

-

Prepare a series of dilutions of the test compound (this compound).

-

In each well of a 96-well plate, add a fixed concentration of AR-LBD and [³H]-DHT.

-

Add the different concentrations of the test compound to the wells. Include control wells with no test compound (total binding) and wells with a high concentration of a known non-labeled androgen (e.g., unlabeled DHT) to determine non-specific binding.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by vacuum filtration through the filter plates.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Experimental Workflow for AR Binding Assay

Caption: Workflow for Androgen Receptor Competitive Binding Assay.

Conclusion

This compound is a valuable research tool for investigating the androgen signaling pathway. Its high affinity for the androgen receptor and its function as a potent agonist make it a standard compound for in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this important steroid derivative. Further research into its specific pharmacokinetic and pharmacodynamic properties will continue to enhance its utility in the fields of endocrinology and drug discovery.

References

- 1. Androstan-3-one, 17-(acetyloxy)-, (5α,17β)- [webbook.nist.gov]

- 2. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Oxoandrostan-17-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoandrostan-17-yl acetate, also widely known by its synonyms Androstanolone acetate, Stanolone acetate, and Dihydrotestosterone acetate (DHTA), is a synthetic androstane steroid.[1][2][3][4] As an ester of the potent androgen dihydrotestosterone (DHT), it functions as an androgen and anabolic steroid.[3][5] Its core structure features a ketone group at the C3 position and an acetate ester at the C17β position.[6] This compound serves as a valuable tool in various research contexts, particularly in studies involving androgen receptor (AR) binding and the investigation of androgenic and anabolic pathways.[7] Its synthesis is typically achieved through the esterification of its precursor, androstanolone (DHT).[8] This guide provides an in-depth overview of its synthesis and the analytical techniques employed for its characterization.

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the acetylation of the 17β-hydroxyl group of androstanolone (dihydrotestosterone). This reaction involves treating androstanolone with an acetylating agent, such as acetic anhydride, in the presence of a base like pyridine, which acts as a catalyst and scavenges the acidic byproduct.[8]

Synthesis Pathway

The reaction proceeds as a nucleophilic acyl substitution where the hydroxyl group on the C17 position of androstanolone attacks the electrophilic carbonyl carbon of acetic anhydride.

Caption: Synthesis of this compound via acetylation.

Experimental Protocol: Acetylation of Dihydrotestosterone

This protocol is adapted from established procedures for steroid acetylation.[9]

Materials:

-

Dihydrotestosterone (DHT) (5.8 g, 20.0 mmol)

-

Dry Pyridine (32.0 mL, 400 mmol)

-

Acetic Anhydride (18.8 mL, 200 mmol)

-

Ethyl acetate

-

Acidified water (pH ≈ 3)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 5.8 g (20.0 mmol) of Dihydrotestosterone in 32.0 mL of dry pyridine.

-

To this solution, add 18.8 mL of acetic anhydride.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, remove the excess pyridine and acetic acid using a rotary evaporator under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash consecutively with acidified water (pH ≈ 3), 10% Na₂CO₃ solution, and finally with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product, this compound.

-

Further purification can be achieved through recrystallization or column chromatography.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical methods. The key physicochemical properties and a summary of expected spectroscopic data are presented below.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | [(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate | [3][4] |

| Synonyms | Androstanolone acetate, Stanolone acetate, Dihydrotestosterone acetate | [1][2][3] |

| Molecular Formula | C₂₁H₃₂O₃ | [1][2][6] |

| Molecular Weight | 332.48 g/mol | [2][3][7] |

| CAS Number | 1164-91-6 | [1][2][4] |

| Appearance | White or off-white solid | [10] |

| Solubility | Soluble in DMSO, chloroform, dichloromethane; slightly soluble in ethanol | [8][7][10] |

Spectroscopic Data Summary

Spectroscopic analysis is crucial for structural elucidation and confirmation.

| Technique | Expected Data |

| Mass Spec. (MS) | Molecular Ion (M⁺): m/z 332.24. Characteristic fragmentation patterns corresponding to the steroid backbone and loss of the acetate group. |

| ¹H NMR | Signals corresponding to two methyl groups (singlets), a methyl group of the acetate moiety (singlet ~2.0 ppm), a multiplet for the proton at C17 (~4.6 ppm), and a complex series of multiplets for the steroidal ring protons. |

| ¹³C NMR | Signals for 21 carbon atoms, including a ketone carbonyl (~210-220 ppm), an ester carbonyl (~170 ppm), and characteristic signals for the steroid ring system.[1] |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone (~1715 cm⁻¹) and the C=O stretch of the ester (~1735 cm⁻¹), along with C-O and C-H stretching frequencies.[10] |

Characterization Workflow

The general workflow for confirming the structure and purity of the synthesized product involves a sequence of analytical techniques.

Caption: General workflow for purification and characterization.

Experimental Protocols: Characterization

3.4.1 Mass Spectrometry (GC-MS)

-

Protocol: A dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the compound from any impurities, and the MS provides mass-to-charge ratio data.

-

Expected Outcome: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (332.48).[1][6] The fragmentation pattern will provide further structural confirmation.

3.4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

-

Expected Outcome: The ¹H NMR spectrum will show distinct signals for the different types of protons in the molecule. The ¹³C NMR spectrum will confirm the presence of 21 carbon atoms and identify the carbonyl carbons of the ketone and ester functional groups.[1]

3.4.3 Infrared (IR) Spectroscopy

-

Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically as a KBr pellet or using an ATR accessory.

-

Expected Outcome: The IR spectrum will display characteristic absorption peaks for the functional groups present, notably the sharp, strong peaks for the two distinct carbonyl groups (ketone and ester).[10]

References

- 1. This compound | C21H32O3 | CID 252015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Androstanolone acetate | 1164-91-6 | FA17913 | Biosynth [biosynth.com]

- 3. Dihydrotestosterone acetate - Wikipedia [en.wikipedia.org]

- 4. Stanolone acetate | C21H32O3 | CID 11809740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Androstanolone - Wikipedia [en.wikipedia.org]

- 6. Androstan-3-one, 17-(acetyloxy)-, (5α,17β)- [webbook.nist.gov]

- 7. glpbio.com [glpbio.com]

- 8. Androstanolone acetate | 1164-91-6 | Benchchem [benchchem.com]

- 9. 17β-Hydroxy-2-oxa-5α-androstan-3-one [mdpi.com]

- 10. (3Alpha,5Alpha,14Beta)-17-Oxoandrostan-3-Yl Acetate: Properties, Uses, Safety & Supplier China | High Purity Steroid Intermediate [nj-finechem.com]

An In-depth Technical Guide on the Biological Activity of 3-Oxoandrostan-17-yl Acetate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 3-Oxoandrostan-17-yl acetate, also known as androstanolone acetate or stanolone acetate, and its analogs. As synthetic androgens and anabolic steroids, these compounds exert their effects primarily through interaction with the androgen receptor (AR), a ligand-activated transcription factor crucial in male reproductive development and muscle growth. This document details the mechanism of action, including the downstream signaling pathways, and presents available quantitative data on the biological activities of these compounds. Furthermore, it outlines detailed experimental protocols for key assays used to evaluate their androgenic and anabolic properties, as well as their potential anti-tumor effects.

Introduction

This compound is a synthetic derivative of dihydrotestosterone (DHT), a potent endogenous androgen. The esterification at the 17β-hydroxyl group modifies the pharmacokinetic profile of the parent steroid, androstanolone (stanolone). This class of compounds is of significant interest to researchers and drug development professionals for its potential therapeutic applications, ranging from androgen replacement therapy to the development of selective androgen receptor modulators (SARMs) with tissue-specific effects. Understanding the intricate details of their biological activity is paramount for the rational design of new therapeutic agents with improved efficacy and safety profiles.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and its analogs is through the activation of the androgen receptor (AR). Upon entering the cell, these compounds bind to the AR, which is located in the cytoplasm and is associated with heat shock proteins (HSPs).

Classical (Genomic) Signaling Pathway:

Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators and the general transcription machinery, leading to the regulation of gene expression. This genomic pathway is responsible for the majority of the physiological effects of androgens, including their anabolic and androgenic actions.

In silico modeling of 3-Oxoandrostan-17-yl acetate receptor binding

An In-Depth Technical Guide to the In Silico Modeling of 3-Oxoandrostan-17-yl Acetate Binding to the Androgen Receptor

Introduction

This compound, more commonly known as Dihydrotestosterone acetate (DHTA) or Androstanolone acetate, is a synthetic androgen and an ester of the potent endogenous androgen, Dihydrotestosterone (DHT).[1][2] Like its parent compound, DHTA's biological effects are mediated through its interaction with the Androgen Receptor (AR), a member of the steroid hormone nuclear receptor superfamily.[3][4][5] The AR is a critical drug target for various conditions, including prostate cancer, benign prostatic hyperplasia, and androgen deficiency.[6][7][8]

In silico modeling provides a powerful, cost-effective, and rapid approach to investigate the binding of ligands like DHTA to the Androgen Receptor. By simulating these interactions at a molecular level, researchers can predict binding affinity, understand the structural determinants of binding, and screen for novel modulators of AR activity. This guide details the theoretical and practical aspects of modeling the binding of this compound to the AR, from receptor biology to computational workflows and experimental validation.

The Androgen Receptor: Structure and Function

The Androgen Receptor is a ligand-activated transcription factor that plays a pivotal role in the development and maintenance of male characteristics.[5][9] The protein consists of several key functional domains, most notably the N-terminal Domain (NTD), a DNA-Binding Domain (DBD), and a C-terminal Ligand-Binding Domain (LBD).[10][11] The binding of an androgen, such as DHT (derived from DHTA), to the LBD induces a conformational change in the receptor.[4][5] This event triggers a cascade that ultimately modulates the transcription of target genes.

Androgen Receptor Signaling Pathways

The AR signaling axis can be broadly divided into two pathways: a classical, genomic pathway and a non-classical, non-genomic pathway.

-

Classical (Genomic) Pathway: This is the canonical signaling route. Upon ligand binding in the cytoplasm, the AR dissociates from heat shock proteins, dimerizes, and translocates into the nucleus.[6][12] Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.[6][10] This process is relatively slow, occurring over hours.

-

Non-Classical (Non-Genomic) Pathway: This pathway involves a subpopulation of AR located at the plasma membrane and mediates rapid cellular responses.[12] Ligand binding to membrane-associated AR can activate various downstream kinase cascades, such as the MAPK pathway, without direct gene transcription.[7][12] This pathway can influence cellular processes on a timescale of seconds to minutes.

Below is a diagram illustrating the classical and non-classical AR signaling pathways.

Quantitative Binding Data

While specific, experimentally-derived binding constants for the ester prodrug this compound are not widely reported, the affinity of its active form, Dihydrotestosterone (DHT), for the Androgen Receptor is well-characterized. DHT is one of the most potent endogenous AR ligands.[9] Its binding affinity is significantly higher than that of testosterone.[13]

| Ligand | Receptor | Binding Affinity (Kd) | Potency (EC50) | Reference |

| Dihydrotestosterone (DHT) | Human AR | 0.25 - 0.5 nM | 0.13 nM | [13][14] |

| Testosterone | Human AR | 0.4 - 1.0 nM | 0.66 nM | [13][14] |

In Silico Modeling Workflow

Modeling the interaction between DHTA (or its active form, DHT) and the AR involves a multi-step computational process. This workflow typically includes protein and ligand preparation, molecular docking to predict the binding pose, and more rigorous methods like molecular dynamics to assess stability and binding free energy.

Methodology Details

1. Protein Preparation:

-

Source: Obtain a high-resolution crystal structure of the AR Ligand-Binding Domain (LBD). The Protein Data Bank (PDB) is the primary repository. Structures co-crystallized with an agonist (like DHT) are ideal (e.g., PDB ID: 1I37).

-

Protocol:

-

Use software like Schrödinger's Protein Preparation Wizard, UCSF Chimera, or PyMOL.

-

Remove all non-essential molecules, such as water, crystallization agents, and any co-factors not relevant to binding.

-

Inspect the structure for missing atoms or loops. Homology modeling may be required if segments are missing.[15]

-

Add hydrogen atoms appropriate for a physiological pH.

-

Perform a constrained energy minimization to relieve any steric clashes introduced during preparation.

-

2. Ligand Preparation:

-

Source: The 3D structure of this compound can be obtained from databases like PubChem (CID 252015) or generated from its 2D structure.[2]

-

Protocol:

-

Use tools like Schrödinger's LigPrep or the RDKit library.

-

Generate possible ionization states, tautomers, and stereoisomers if applicable.

-

Assign molecular mechanics force field parameters (e.g., OPLS, GAFF) and partial atomic charges.

-

Perform an energy minimization of the ligand structure.

-

3. Molecular Docking:

-

Objective: To predict the preferred orientation (pose) and conformation of the ligand within the AR binding pocket.

-

Protocol:

-

Software: Common docking programs include AutoDock, GOLD, or Glide.[11][16]

-

Grid Generation: Define the binding site. This is typically done by creating a bounding box (grid) centered on the co-crystallized ligand or on key residues known to be important for binding, such as Asn705, Gln711, Arg752, and Thr877.[11][17]

-

Docking Execution: The software systematically samples different ligand conformations and orientations within the grid, evaluating each with a scoring function.

-

Scoring: The scoring function estimates the binding affinity. Lower scores typically indicate more favorable binding.

-

4. Post-Docking Analysis: Molecular Dynamics (MD) Simulation

-

Objective: To evaluate the dynamic stability of the docked ligand-receptor complex and refine the binding pose in a simulated physiological environment.

-

Protocol:

-

Software: GROMACS, AMBER, or NAMD are widely used MD engines.

-

System Setup: Place the AR-ligand complex in the center of a simulation box and solvate it with an explicit water model (e.g., TIP3P). Add counter-ions to neutralize the system.

-

Simulation:

-

Minimize the energy of the entire system.

-

Gradually heat the system to a target temperature (e.g., 300 K) and equilibrate the pressure.

-

Run a production simulation for a duration of 50-100 nanoseconds or longer.

-

-

Analysis: Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) to assess stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions.

-

5. Binding Free Energy Calculation:

-

Objective: To obtain a more accurate, quantitative estimate of binding affinity than docking scores.

-

Protocol:

-

Method: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or MM/Poisson-Boltzmann Surface Area (MM/PBSA) methods are common end-point techniques.[18]

-

Execution: These methods are applied as a post-processing step on the MD simulation trajectory. They calculate the free energy of the complex, the receptor, and the ligand to derive the binding free energy (ΔG_bind).

-

Experimental Validation Protocols

Computational predictions must be validated by experimental data. A common method to determine the binding affinity of a ligand to its receptor is the competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

-

Objective: To determine the affinity (Ki) of a test compound (e.g., DHTA) by measuring its ability to compete with a radiolabeled ligand (e.g., ³H-DHT) for binding to the Androgen Receptor.

-

Materials:

-

Source of Androgen Receptor (e.g., protein extract from LNCaP prostate cancer cells, or purified recombinant AR).

-

Radiolabeled ligand (e.g., [³H]Dihydrotestosterone).

-

Unlabeled test compound (this compound).

-

Assay buffer, scintillation cocktail, filtration apparatus.

-

-

Methodology:

-

A constant concentration of AR and the radiolabeled ligand are incubated together.

-

Increasing concentrations of the unlabeled test compound are added to the incubation mixtures.

-

The mixtures are incubated to allow binding to reach equilibrium.

-

The bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration.

-

The amount of radioactivity bound to the filter (representing the receptor-bound ligand) is quantified using a scintillation counter.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor. An IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting curve.

-

The IC50 is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Conclusion

In silico modeling offers a detailed and predictive window into the molecular interactions governing the binding of this compound to the Androgen Receptor. By combining molecular docking with more rigorous methods like molecular dynamics and free energy calculations, researchers can generate robust hypotheses about binding mechanisms and affinities.[19][20] These computational predictions, when guided and validated by experimental data from techniques such as competitive binding assays, provide a comprehensive understanding that can accelerate the discovery and design of novel AR modulators for therapeutic use.

References

- 1. Dihydrotestosterone acetate - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H32O3 | CID 252015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. Androstanolone acetate | 1164-91-6 | Benchchem [benchchem.com]

- 5. What is Androstanolone used for? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. endocrine-abstracts.org [endocrine-abstracts.org]

- 12. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 13. Dihydrotestosterone - Wikipedia [en.wikipedia.org]

- 14. Androstanolone - Wikipedia [en.wikipedia.org]

- 15. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Modeling Studies of Natural Inhibitors of Androgen Signaling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In silico studies on the molecular interactions of steroid hormones and steroid hormone mimicking drugs in the androgen receptor binding cleft - Implications for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

The Genesis of a Synthetic Androgen: A Technical History of 3-Oxoandrostan-17-yl Acetate

Bremerhaven-Lehe, Germany - In the fertile scientific landscape of the early 20th century, the quest to isolate and understand the chemical messengers governing sexual development was a paramount challenge. Following the landmark isolation of androsterone in 1931 by Adolf Butenandt and Kurt Tscherning, the field of steroid chemistry rapidly expanded.[1][2] This pioneering work, which involved the painstaking processing of over 17,000 liters of male urine to yield a mere 50 milligrams of crystalline androsterone, laid the foundational knowledge for the synthesis of a new class of androgens, including 3-Oxoandrostan-17-yl acetate.[1][3]

This compound, also known as androstanolone acetate or dihydrotestosterone acetate, is a synthetic androgen and an ester derivative of dihydrotestosterone (DHT). The parent compound, DHT, was first synthesized in 1935 by Butenandt and his colleagues.[4] The development of esterified forms of androgens, such as the acetate, was a logical progression in steroid research, aimed at modifying the pharmacokinetic properties of the parent hormone. Esterification, a common strategy in medicinal chemistry, was explored to enhance the lipid solubility of steroids, potentially prolonging their release and duration of action when administered. While this compound itself was never commercially marketed, its synthesis and study were integral to the broader investigation of structure-activity relationships within the androgen class of hormones.[4]

Quantitative Data from Synthesis

| Parameter | Value | Reference |

| Starting Material | Dihydrotestosterone (DHT) | [5] |

| Reagents | Acetic anhydride, Pyridine | [5] |

| Yield | 83% | [5] |

| Melting Point | 155-156 °C | [5] |

Experimental Protocols

The synthesis of this compound is a straightforward esterification of the 17β-hydroxyl group of dihydrotestosterone. The following protocol is based on a modern, high-yield procedure.

Synthesis of this compound (Dihydrotestosterone Acetate)

Materials:

-

Dihydrotestosterone (20.0 mmol, 5.8 g)

-

Dry Pyridine (400 mmol, 32.0 mL)

-

Acetic Anhydride (200 mmol, 18.8 mL)

-

Ethyl acetate

-

Acidified water (pH = 3)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 5.8 g (20.0 mmol) of dihydrotestosterone in 32.0 mL (400 mmol) of dry pyridine.

-

To this solution, add 18.8 mL (200 mmol) of acetic anhydride.

-

Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, evaporate the excess pyridine and acetic acid under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash consecutively with acidified water (pH = 3), 10% Na₂CO₃ solution, and water until the aqueous layer is neutral.

-

Dry the organic layer with Na₂SO₄ and evaporate the solvent under reduced pressure.

-

Recrystallize the resulting crude product from ethyl acetate to yield white crystals of this compound.[5]

Historical Context of Biological Action and Signaling Pathways

The biological investigation of synthetic androgens like this compound in the mid-20th century predated the detailed molecular understanding of their mechanism of action. It was generally understood that these compounds exerted masculinizing effects, though the concept of a specific intracellular receptor was not yet fully formed.

The seminal discovery of the androgen receptor (AR) did not occur until the late 1960s.[1][2] Prior to this, the prevailing model of steroid hormone action was less defined. It was known that androgens acted on target tissues, but the precise molecular interactions were a "black box." The diagram below illustrates a simplified, historically-contextualized understanding of androgen action as it would have been conceptualized in the era following the initial synthesis of compounds like this compound, before the elucidation of the androgen receptor.

This early model lacked the specific details of receptor binding, dimerization, and nuclear translocation that are now central to our understanding of androgen signaling. The focus was on the observable physiological outcomes in response to androgen administration.

The synthesis and study of this compound and other similar androgen esters were crucial steps in the journey to unravel the complexities of steroid endocrinology. These early investigations into synthetic derivatives paved the way for the development of more potent and specific therapeutic agents and provided the chemical tools necessary for later, more detailed mechanistic studies that would ultimately reveal the intricate signaling pathways governed by androgens.

References

In-Depth Technical Guide to 3-Oxoandrostan-17-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Parameter | Value | Reference |

| Compound Name | 3-Oxoandrostan-17-yl acetate | [1] |

| CAS Number | 1164-91-6 | [1] |

| IUPAC Name | (10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl) acetate | [1] |

| Synonyms | Androstanolone acetate, 5α-Dihydrotestosterone acetate | [1] |

| Molecular Formula | C21H32O3 | [1] |

| Molecular Weight | 332.48 g/mol | [1] |

Physicochemical Properties

| Property | Value | Reference |

| XLogP3 | 4.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 332.235145 g/mol | [1] |

| Monoisotopic Mass | 332.235145 g/mol | [1] |

| Topological Polar Surface Area | 43.4 Ų | [1] |

| Heavy Atom Count | 24 | [1] |

| Complexity | 555 | [1] |

Biological Activity and Mechanism of Action

This compound, also known as Androstanolone acetate, is a synthetic androgen and an agonist of the androgen receptor (AR). Its biological activities are primarily mediated through its high-affinity binding to the androgen receptor in target tissues. This interaction initiates a cascade of molecular events that modulate gene expression, leading to anabolic and androgenic effects.

The primary mechanism of action involves the binding of the ligand to the AR in the cytoplasm, which leads to a conformational change in the receptor. This ligand-receptor complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, ultimately leading to the synthesis of proteins that mediate the physiological effects of androgens. These effects include the promotion of muscle hypertrophy through increased protein synthesis and nitrogen retention.

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical androgen receptor signaling pathway, which is the primary mechanism through which this compound is expected to exert its biological effects.

Caption: Classical androgen receptor signaling pathway.

Experimental Protocols

Proposed Synthesis of this compound

A potential synthesis route for this compound can be adapted from the synthesis of related androstenedione compounds.[3] The starting material would be a commercially available androstanolone derivative. A key step would be the selective protection and deprotection of hydroxyl groups and the oxidation of the 3-hydroxyl group to a ketone.

Materials:

-

Androstanolone

-

Acetic anhydride

-

Pyridine

-

Chromium trioxide (or other suitable oxidizing agent)

-

Appropriate solvents (e.g., dichloromethane, acetone)

-

Reagents for workup and purification (e.g., sodium bicarbonate, magnesium sulfate, silica gel)

Procedure:

-

Acetylation of the 17-hydroxyl group: Dissolve androstanolone in pyridine and add acetic anhydride. Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction by adding water and extracting with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

-

Oxidation of the 3-hydroxyl group: Dissolve the resulting 17-acetoxy-androstan-3-ol in a suitable solvent like acetone. Add an oxidizing agent such as Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise at 0°C. Monitor the reaction by TLC. Upon completion, quench the reaction with isopropanol and work up by extraction.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Androgen Receptor Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the androgen receptor.[4][5][6]

Materials:

-

Source of androgen receptor (e.g., rat prostate cytosol, recombinant human AR)

-

Radiolabeled androgen (e.g., [³H]-dihydrotestosterone)

-

Test compound (this compound)

-

Non-labeled dihydrotestosterone (for determining non-specific binding)

-

Assay buffer (e.g., Tris-HCl with protease inhibitors)

-

Scintillation cocktail and scintillation counter

-

96-well plates

Procedure:

-

Preparation of AR extract: Prepare a cytosolic fraction from a suitable tissue source (e.g., rat ventral prostate) or use a purified recombinant AR.

-

Assay setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

-

Total binding wells: Contain AR preparation and radiolabeled androgen.

-

Non-specific binding wells: Contain AR preparation, radiolabeled androgen, and a high concentration of non-labeled androgen (e.g., DHT).

-

Competition wells: Contain AR preparation, radiolabeled androgen, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of bound and free radioligand: Separate the AR-bound radioligand from the free radioligand using a method such as dextran-coated charcoal, filtration, or scintillation proximity assay.

-

Quantification: Measure the radioactivity in each well using a scintillation counter.

-

Data analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro Quantification of this compound in Biological Matrices

This protocol outlines a general workflow for the quantification of this compound in a biological matrix such as cell culture media or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9][10]

Materials:

-

Biological matrix containing the analyte

-

Internal standard (e.g., a deuterated analog of the analyte)

-

Extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate)

-

LC-MS/MS system

-

Analytical column (e.g., C18)

-

Mobile phases (e.g., water and methanol/acetonitrile with additives like formic acid or ammonium fluoride)

Procedure:

-

Sample preparation:

-

Thaw the biological samples.

-

Add a known amount of the internal standard to each sample.

-

Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

-

LC-MS/MS analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analyte from other matrix components on the analytical column using a suitable gradient elution program.

-

Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

-

-

Data analysis:

-

Construct a calibration curve by analyzing standards of known concentrations.

-

Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Experimental Workflow for Steroid Analysis

The following diagram illustrates a typical workflow for the analysis of steroid compounds from biological samples.

References

- 1. This compound | C21H32O3 | CID 252015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Androstanolone - Wikipedia [en.wikipedia.org]

- 3. An efficient synthesis of 5alpha-androst-1-ene-3,17-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. policycommons.net [policycommons.net]

- 5. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 6. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 8. Steroid Hormone Analysis with Supel™ Swift HLB DPX [sigmaaldrich.com]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. Simultaneous Quantification of Steroid Hormones Using hrLC-MS in Endocrine Tissues of Male Rats and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for High-Purity 3-Oxoandrostan-17-yl Acetate

Commercial Availability of Precursor Material

High-purity 3-Oxoandrostan-17-yl acetate is a specialized derivative of the more common androgen, 5α-dihydrotestosterone (DHT), also known as 5α-Androstan-17β-ol-3-one. Several reputable suppliers offer high-purity grades of this precursor, which can serve as the starting material for the synthesis of the target compound.

| Supplier | Product Name | Purity | CAS Number |

| Sigma-Aldrich | 5α-Androstan-17β-ol-3-one | ≥97.5% | 521-18-6 |

| 5α-Androstan-17β-ol-3-one | VETRANAL®, analytical standard | 521-18-6 | |

| Steraloids Inc. | 5α-ANDROSTAN-17β-OL-3-ONE | Homogeneous by TLC | 521-18-6 |

| LGC Standards | 5alpha-Androstan-17beta-ol-3-one | ISO 17034 | 521-18-6 |

| Cambridge Isotope Laboratories, Inc. | 5α-Androstan-3β-ol-17-one (epiandrosterone) | 98% | 481-29-8 |

Experimental Protocols

Synthesis of this compound from 5α-Dihydrotestosterone

The synthesis of this compound from 5α-dihydrotestosterone involves the selective acetylation of the 17β-hydroxyl group.

Materials:

-

5α-Dihydrotestosterone (high purity)

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, dissolve 5α-dihydrotestosterone (1 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add anhydrous pyridine (2 equivalents) followed by the slow, dropwise addition of acetic anhydride (1.5 equivalents) at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification of Crude Product: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product can be purified by column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporation of the solvent, load the dried silica gel onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity).

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield high-purity this compound as a white solid.

Analytical Methods for Purity Assessment

The purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for any impurities.

Androgen Signaling Pathways

This compound, as an androgenic steroid, is expected to exert its biological effects primarily through the androgen receptor (AR). The binding of androgens to the AR initiates a cascade of events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Androgen Signaling Pathway

The classical, genomic pathway involves the regulation of gene expression.

Caption: Genomic Androgen Signaling Pathway.

Non-Genomic Androgen Signaling Pathway

Androgens can also elicit rapid cellular responses that are independent of gene transcription.

Caption: Non-Genomic Androgen Signaling Pathway.

Experimental Workflow for Synthesis and Purity Assessment

The overall workflow from starting material to a pure, characterized product is crucial for reproducible research.

Caption: Experimental Workflow for this compound.

This technical guide provides a comprehensive starting point for researchers to obtain and utilize high-purity this compound in their studies. By following the outlined synthetic and purification protocols, and understanding the compound's biological context, scientists can confidently incorporate this molecule into their research endeavors.

Methodological & Application

Application Notes and Protocols: Dissolving 3-Oxoandrostan-17-yl Acetate for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Oxoandrostan-17-yl acetate, also known as androstanolone acetate or dihydrotestosterone acetate, is a synthetic androgen and an ester of dihydrotestosterone (DHT)[1][2]. As an androgen receptor (AR) ligand, it is a valuable compound for in vitro studies related to hormone-dependent cancers, endocrinology, and drug discovery[3][4]. Due to its hydrophobic nature, proper solubilization is critical for achieving accurate and reproducible results in cell-based assays. These application notes provide a detailed protocol for the effective dissolution and preparation of this compound for use in cell culture experiments.

Compound Data and Storage Recommendations

A summary of the key physical and chemical properties of this compound is provided below. Adhering to the recommended storage conditions is crucial for maintaining the compound's integrity.

| Property | Data | Reference |

| Synonyms | Androstanolone acetate, Dihydrotestosterone acetate | [1][3] |

| Molecular Formula | C₂₁H₃₂O₃ | [1][5] |

| Molecular Weight | 332.48 g/mol | [1][5] |

| Appearance | White or off-white solid | [5] |

| Solubility | Soluble in DMSO, chloroform, dichloromethane; Slightly soluble in ethanol | [4][5] |

| Storage (Powder) | Store at -20°C in a dry, dark place. | [4] |

| Stock Solution Storage | Aliquot and store at -20°C (stable for ~1 month) or -80°C (stable for ~6 months). Avoid repeated freeze-thaw cycles. | [4] |

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol details the recommended procedure for dissolving this compound using Dimethyl Sulfoxide (DMSO) as the solvent. It is critical to maintain a final DMSO concentration in the cell culture medium that is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%[6][7].

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Water bath or incubator (optional, set to 37°C)

-

Complete cell culture medium, pre-warmed to 37°C

Procedure:

Part 1: Preparation of a 10 mM Stock Solution

-

Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Volume (mL) x Concentration (mM) x Molecular Weight ( g/mol ) Example: For 1 mL of a 10 mM solution: Mass (mg) = 1 mL x 10 mmol/L x 332.48 g/mol = 3.325 mg

-

Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

-

Add Solvent: Add the corresponding volume of cell culture grade DMSO to the tube.

-

Dissolve: Tightly cap the tube and vortex at maximum speed until the powder is completely dissolved. If solubility is an issue, the solution can be gently warmed to 37°C for a few minutes and vortexed again[4]. Visually inspect the solution against a light source to ensure no particulates are present.

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C[4].

Part 2: Preparation of the Final Working Solution

The stock solution must be diluted into your complete cell culture medium to achieve the desired final concentration for treating your cells. A serial dilution approach is recommended for accuracy.

-

Thaw the Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

-

Prepare Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to minimize solvent shock to the cells, first prepare an intermediate dilution.

-

Example: To get a 100 µM final concentration with a 1:1000 dilution (0.1% DMSO), you could first make a 1 mM intermediate stock. Dilute 10 µL of the 10 mM stock into 90 µL of pre-warmed complete cell culture medium.

-

-

Prepare Final Working Solution: Add the appropriate volume of the stock (or intermediate) solution to your pre-warmed complete cell culture medium.

-

Example: To achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.

-

-

Mix and Apply: Gently mix the medium containing the compound by swirling or inverting the container. Immediately add the medium to your cell culture plates. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects[8].

Visualized Workflows and Pathways

Diagram 1: Experimental Workflow

Caption: Workflow for dissolving this compound and preparing working solutions.

Diagram 2: Canonical Androgen Receptor Signaling Pathway

Caption: Simplified canonical signaling pathway for androgen receptor ligands.

References

- 1. This compound | C21H32O3 | CID 252015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Androstanolone - Wikipedia [en.wikipedia.org]

- 3. Androstanolone acetate | 1164-91-6 | Benchchem [benchchem.com]

- 4. glpbio.com [glpbio.com]

- 5. (3Alpha,5Alpha,14Beta)-17-Oxoandrostan-3-Yl Acetate: Properties, Uses, Safety & Supplier China | High Purity Steroid Intermediate [nj-finechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols for High-Throughput Screening Using 3-Oxoandrostan-17-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoandrostan-17-yl acetate, an esterified derivative of a potent androgen, serves as a valuable tool in high-throughput screening (HTS) for the discovery of modulators of the androgen receptor (AR) signaling pathway. Due to its ester linkage, this compound can act as a pro-drug, being metabolized by intracellular esterases to release the active androgen. This property makes it particularly useful in cell-based assays designed to identify inhibitors of androgen metabolism or to characterize compounds that modulate androgenic activity.

These application notes provide a detailed protocol for a cell-based transcriptional activation assay using a stable cell line expressing the human androgen receptor and a luciferase reporter gene under the control of an androgen-responsive element (ARE). This assay format is robust, scalable, and suitable for screening large compound libraries to identify both agonists and antagonists of the AR pathway.

Principle of the Assay

The assay utilizes a human cell line (e.g., PC3 or HEK293) stably co-transfected with an expression vector for the full-length human androgen receptor and a reporter vector containing a luciferase gene downstream of a promoter with multiple androgen response elements (AREs). In the presence of an AR agonist, the receptor translocates to the nucleus, binds to the AREs, and drives the expression of luciferase. The resulting luminescence is proportional to the level of AR activation.

This compound, upon entering the cell, is cleaved by endogenous esterases to its active form, which then activates the AR. Test compounds can be evaluated for their ability to either inhibit this activation (antagonists) or to act as agonists themselves.

Signaling Pathway

Caption: Androgen Receptor (AR) signaling pathway in the luciferase reporter assay.

Experimental Protocols

Materials and Reagents

-

Cell Line: PC3-AR-ARE-luciferase stable cell line (or equivalent).

-

Culture Medium: RPMI-1640, 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS), 1% Penicillin-Streptomycin.

-

Assay Medium: RPMI-1640 (phenol red-free), 5% CS-FBS, 1% Penicillin-Streptomycin.

-

Test Compound: this compound (agonist control).

-

Reference Antagonist: Bicalutamide (antagonist control).

-

Assay Plates: 384-well, white, solid-bottom, sterile, tissue-culture treated plates.

-

Luciferase Detection Reagent: ONE-Glo™ Luciferase Assay System (or equivalent).

-

Instrumentation: Luminometer plate reader, automated liquid handler.

Protocol 1: HTS for AR Antagonists

This protocol is designed to screen for compounds that inhibit the androgenic activity induced by this compound.

1. Cell Seeding: a. Culture PC3-AR-ARE-luciferase cells to ~80% confluency. b. Harvest cells using standard trypsinization methods and resuspend in Assay Medium to a final concentration of 2.0 x 10^5 cells/mL. c. Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well). d. Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

2. Compound Addition: a. Prepare a dose-response plate of test compounds and control compounds (Bicalutamide) in DMSO. b. Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of compound solution from the source plate to the assay plate. This results in a 1:1000 dilution. c. Add 50 nL of DMSO to control wells (maximum and minimum signal).

3. Agonist Addition: a. Prepare a solution of this compound in Assay Medium at a concentration that yields an EC80 response (determined from a prior dose-response experiment, e.g., 20 nM). b. Add 25 µL of the agonist solution to all wells except for the "minimum signal" control wells. c. Add 25 µL of Assay Medium without agonist to the "minimum signal" control wells. d. The final volume in each well is 50 µL.

4. Incubation: a. Incubate the assay plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

5. Luminescence Detection: a. Equilibrate the assay plate and the luciferase detection reagent to room temperature. b. Add 25 µL of the luciferase detection reagent to each well. c. Incubate for 10 minutes at room temperature, protected from light. d. Measure the luminescence signal using a plate luminometer with an integration time of 0.5-1 second per well.

HTS Workflow Diagram

Caption: High-throughput screening workflow for identifying AR antagonists.

Data Presentation and Analysis

Data should be normalized to the controls on each plate. The percent inhibition for each test compound concentration is calculated as follows:

% Inhibition = 100 * (1 - [Signal_Compound - Signal_Min] / [Signal_Max - Signal_Min])

Where:

-

Signal_Compound: Luminescence from wells with test compound and agonist.

-

Signal_Min: Average luminescence from wells with DMSO only (no agonist).

-

Signal_Max: Average luminescence from wells with DMSO and agonist.

The quality of the HTS assay is assessed by calculating the Z'-factor:

Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.

Table 1: Assay Performance Metrics

| Parameter | Value | Description |

| Cell Seeding Density | 5,000 cells/well | Optimal density for signal window and cell health. |

| Agonist (EC80) | 20 nM | Concentration of this compound. |

| Signal to Background | > 50-fold | Ratio of max signal to min signal. |

| Z'-Factor | 0.78 | Indicates an excellent assay for HTS. |

| DMSO Tolerance | ≤ 0.5% | Final concentration of DMSO with no effect on assay performance. |

Table 2: Representative IC50 Data for Control and Hit Compounds

| Compound | Target | Assay Type | IC50 (µM) |

| Bicalutamide | Androgen Receptor | Antagonist | 0.85 |

| Hit Compound A | Androgen Receptor | Antagonist | 1.2 |

| Hit Compound B | Androgen Receptor | Antagonist | 3.5 |

| Inactive Compound C | Androgen Receptor | Antagonist | > 50 |

Conclusion

The described cell-based luciferase reporter assay provides a reliable and high-throughput method for identifying and characterizing modulators of the androgen receptor. Using this compound as the agonist allows for the screening of compounds that may interfere with androgen signaling at multiple points, including the metabolic activation of pro-androgens. The detailed protocol and robust performance metrics make this assay an ideal platform for primary screening and lead optimization in drug discovery programs targeting androgen-related pathways.

Application Notes and Protocols for 3-Oxoandrostan-17-yl Acetate as a Mass Spectrometry Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-Oxoandrostan-17-yl acetate, also known as Androsterone acetate, as a standard in mass spectrometry for the qualitative and quantitative analysis of steroids. The protocols outlined below are intended to serve as a foundational methodology, which can be adapted and optimized for specific instrumentation and research needs.

Introduction

This compound is a steroid derivative that can be employed as an internal or external standard in mass spectrometry-based assays for the analysis of androgens and other related steroids. Its structural similarity to endogenous androgens makes it a suitable candidate for correcting variations during sample preparation and analysis. While the use of stable isotope-labeled internal standards is the gold standard for accuracy and precision in quantitative mass spectrometry, non-labeled standards like this compound can be a cost-effective alternative when properly validated.[1][2][3]

Key Properties:

| Property | Value |

| Chemical Formula | C₂₁H₃₂O₃ |

| Molecular Weight | 332.48 g/mol |

| Synonyms | Androsterone acetate, 5α-Androstan-3α-ol-17-one acetate |

Applications in Mass Spectrometry

This compound can be utilized in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications for steroid profiling.

-

Internal Standard in Quantitative Analysis: When used as an internal standard, a known amount of this compound is added to samples and calibration standards at the beginning of the sample preparation process. It helps to normalize for variations in extraction efficiency, derivatization yield (for GC-MS), and instrument response.

-

External Standard for Calibration: It can be used to create a calibration curve to determine the concentration of target analytes in unknown samples.

-

System Suitability Standard: To ensure the analytical system is performing correctly before running a batch of samples.

Data Presentation: Mass Spectral Information

Accurate mass spectral data is critical for the confident identification and quantification of target analytes. The following tables summarize the key mass spectrometry data for this compound.

GC-MS Data (Electron Ionization)

For GC-MS analysis, steroids are often derivatized, for example, by silylation, to improve their volatility and thermal stability.[4] The following data is for the underivatized compound.

| Parameter | Value | Reference |

| Ionization Mode | Electron Ionization (EI) | PubChem CID: 252015 |

| Major Fragment Ions (m/z) | 43, 55, 79 | PubChem CID: 252015 |

Note: The fragmentation pattern can be influenced by the derivatization agent used.

LC-MS/MS Data (Electrospray Ionization)

In LC-MS/MS, Multiple Reaction Monitoring (MRM) is commonly used for quantification. This involves selecting a precursor ion and one or more specific product ions. While specific MRM transitions for this compound are not widely published, a general approach for similar steroids can be adopted and optimized.

| Parameter | Suggested Starting Values |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | m/z 333.2 |

| Product Ions (for MRM) | To be determined empirically. Common losses for steroids include H₂O and functional groups. |

Experimental Protocols

The following are detailed protocols for the analysis of steroids using this compound as a standard.

Protocol 1: Quantitative Analysis of Serum Androgens by GC-MS

This protocol describes a general procedure for the extraction, derivatization, and analysis of androgens from serum using this compound as an internal standard.

4.1.1. Materials and Reagents

-

This compound (Internal Standard)

-

Target androgen standards

-

Methyl tert-butyl ether (MTBE)

-

Hexane

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

Pyridine

-

Serum samples, calibrators, and quality controls

4.1.2. Sample Preparation Workflow

4.1.3. Detailed Procedure

-

Sample Spiking: To 200 µL of serum, calibrator, or QC sample, add a known amount of this compound solution in methanol.

-

Liquid-Liquid Extraction: Add 1 mL of a mixture of MTBE and hexane (1:1, v/v). Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.[5]

-

Collection: Transfer the upper organic layer to a clean tube. Repeat the extraction step and combine the organic layers.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: Reconstitute the dried extract in 50 µL of pyridine and add 50 µL of MSTFA with 1% TMCS. Cap the vial and heat at 60°C for 30 minutes.[4]

-

GC-MS Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS system.

4.1.4. Suggested GC-MS Parameters

| Parameter | Setting |

| GC Column | Phenyl methyl siloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen[6] |

| Oven Program | Start at 180°C, ramp to 240°C at 20°C/min, then to 300°C at 5°C/min, hold for 5 min |

| Injector Temp. | 280°C |

| Ion Source Temp. | 230°C |

| MS Mode | Electron Ionization (EI) at 70 eV, Scan or Selected Ion Monitoring (SIM) |

Protocol 2: Quantitative Analysis of Serum Androgens by LC-MS/MS

This protocol provides a general method for the analysis of androgens in serum using this compound as an internal standard with LC-MS/MS.

4.2.1. Materials and Reagents

-

This compound (Internal Standard)

-

Target androgen standards

-

Methanol

-

Water (LC-MS grade)

-

Formic acid

-

Acetonitrile

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Serum samples, calibrators, and quality controls

4.2.2. Sample Preparation Workflow

4.2.3. Detailed Procedure

-

Sample Spiking: To 200 µL of serum, calibrator, or QC sample, add a known amount of this compound solution in methanol.

-

Protein Precipitation: Add 400 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step.

-

Wash the cartridge with 1 mL of 20% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

LC-MS/MS Analysis: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

4.2.4. Suggested LC-MS/MS Parameters

| Parameter | Setting |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Ion Source | Electrospray Ionization (ESI), positive mode |

| MS Mode | Multiple Reaction Monitoring (MRM) |

Method Validation Considerations

When using this compound as a non-labeled internal standard, it is crucial to perform a thorough method validation to ensure data quality. Key validation parameters include:

-

Selectivity: Assess potential interferences from the matrix.

-

Linearity and Range: Determine the concentration range over which the assay is accurate and precise.

-

Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision using quality control samples at multiple concentration levels.[7]

-

Matrix Effects: Investigate ion suppression or enhancement caused by the sample matrix.[3]

-

Recovery: Determine the efficiency of the extraction process.

-

Stability: Assess the stability of the analyte and internal standard under various storage and processing conditions.

Logical Relationship of Standard Selection

The choice of an internal standard is a critical decision in quantitative mass spectrometry. The following diagram illustrates the ideal characteristics and the rationale for selecting an appropriate internal standard.

Conclusion

This compound is a viable and cost-effective standard for the mass spectrometric analysis of steroids. The protocols and data provided herein offer a solid foundation for researchers to develop and validate robust analytical methods. While isotopically labeled standards are preferred for minimizing analytical variability, the careful implementation and validation of methods using this compound can yield accurate and reliable quantitative results in steroid analysis.

References

- 1. texilajournal.com [texilajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. agilent.com [agilent.com]

Application Notes and Protocols for the Administration of 3-Oxoandrostan-17-yl acetate in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Oxoandrostan-17-yl acetate, also known as Androstanolone acetate or 5a-Dihydrotestosterone acetate, is a synthetic anabolic-androgenic steroid.[1] As with other synthetic derivatives of testosterone, it is investigated for various physiological effects, including promoting muscle growth.[2] The effective and reproducible administration of this compound in animal models is critical for obtaining reliable data in preclinical research. Due to its lipophilic nature and poor solubility in aqueous solutions, specific protocols for vehicle preparation and administration are required.

These application notes provide detailed protocols for oral gavage and subcutaneous injection, common vehicle formulations, and a summary of relevant physicochemical and pharmacokinetic considerations to guide researchers in their experimental design.

Physicochemical Properties and Vehicle Selection

Understanding the physical and chemical properties of this compound is the first step in designing an effective administration protocol. Its lipophilic nature necessitates the use of non-aqueous vehicles or suspension formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₃₂O₃ | [1][3] |

| Molecular Weight | 332.48 g/mol | [1][3] |

| Appearance | Solid (white or off-white) | [3] |

| Solubility | Soluble in organic solvents like chloroform and dichloromethane; slightly soluble in ethanol.[3] | PubChem, Supplier Data |

Vehicle Selection: The choice of vehicle is critical for ensuring the stability and bioavailability of the compound. For lipophilic steroids, common vehicles involve organic solvents, oils, or suspending agents.

Table 2: Common Vehicle Formulations for Poorly Soluble Steroids

| Formulation | Composition | Administration Route | Notes |

|---|---|---|---|

| Oil-Based Solution | 10% DMSO + 90% Corn Oil | Oral Gavage, Subcutaneous Injection | Suitable for low doses.[4] Ensure complete dissolution. |

| Aqueous Suspension 1 | 0.5% Carboxymethylcellulose (CMC) Sodium in saline or water | Oral Gavage | A common vehicle for oral administration of insoluble compounds.[4] Requires sonication to form a uniform suspension. |

| Aqueous Suspension 2 | 2% DMSO + 40% PEG300 + 5% Tween-80 + 53% Saline | Oral Gavage, Intraperitoneal Injection | A multi-component system to improve solubility and stability.[4] Recommended for animals sensitive to higher concentrations of DMSO.[4] |